molecular formula C11H9FN2O B13200740 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13200740
M. Wt: 204.20 g/mol
InChI Key: URGTYJPSKOZYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoro group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • Hydrazine-coupled pyrazoles

Uniqueness

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are crucial .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

4-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3

InChI Key

URGTYJPSKOZYGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.